molecular formula C16H14O3 B1140596 Ketoprofen CAS No. 1189508-77-7

Ketoprofen

Cat. No.: B1140596
CAS No.: 1189508-77-7
M. Wt: 258.29 g/mol
InChI Key: DKYWVDODHFEZIM-HPZMRZLNSA-N
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Description

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, dysmenorrhea, and various types of pain, including postoperative and musculoskeletal pain .

Mechanism of Action

Target of Action

Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound exerts its therapeutic effects by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing their levels in the body . The reduction in prostaglandin levels alleviates symptoms such as pain, inflammation, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This disruption can have downstream effects on various physiological processes, including inflammation and pain sensation .

Pharmacokinetics

This compound exhibits typical pharmacokinetic properties of NSAIDs. It is rapidly absorbed and has a protein binding rate of 99% . The elimination half-life of this compound is approximately 2–2.5 hours . These properties influence the bioavailability of this compound, affecting its therapeutic efficacy .

Result of Action

At the molecular level, this compound’s action results in a significant reduction in the levels of prostaglandins . This leads to a decrease in inflammation, pain, and fever . At the cellular level, this compound can induce apoptosis and inhibit autophagy in certain cell types, such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been identified as an environmental contaminant that can have ecotoxicological effects on various organisms . Furthermore, it has been found that this compound can bioaccumulate and biomagnify throughout the food chain, potentially impacting ecosystem function .

Biochemical Analysis

Biochemical Properties

Ketoprofen interacts with various enzymes and proteins, including cyclooxygenase isoforms (COX-1 and COX-2) and lipoxygenase . It inhibits both COX-1 and COX-2, leading to a considerable decrease in the synthesis of precursors of prostaglandins and thromboxane .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It disturbs the type and content of metabolites (amino acids, carbohydrates, and secondary metabolites) to varying degrees and perturbs key metabolic pathways (substance synthesis and energy metabolism), ultimately resulting in the reduction of rice seedling biomass .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It causes an important decrease in thromboxane—A2 synthesis by blocking the thromboxane-synthase enzyme, thereby effectively inhibiting platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It affects the respiration rate, ATP content, H + -ATPase activity and induces changes in the contents of carbon assimilation products (soluble sugar, reducing sugar, sucrose, and starch) and the activities of key enzymes in carbon metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It affects the contents of nitrate, ammonium, and free amino acids, and the activities of key enzymes involved in nitrogen metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketoprofen can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of phenacyl halide with acetanilide to produce 4-acetamido benzophenone. This intermediate is then subjected to further acylation with 1,2-dichloropropane, followed by deprotection, alkali hydrolysis, diazotization, and reduction to yield 3-benzoyl-alpha-methyl phenylethanol. Finally, oxidation of this compound produces this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield, cost-effectiveness, and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Scientific Research Applications

Properties

CAS No.

1189508-77-7

Molecular Formula

C16H14O3

Molecular Weight

258.29 g/mol

IUPAC Name

(2S)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3

InChI Key

DKYWVDODHFEZIM-HPZMRZLNSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

3-Benzoyl-α-methyl-13C,d3-benzeneacetic Acid;  m-Benzoylhydratropic Acid-13C,d3;  _x000B_2-(3-Benzoylphenyl)propionic Acid-13C,d3;  RP-19583-13C,d3;  Alreumat-13C,d3;  Alrheumun-13C,d3;  Capisten-13C,d3;  Epatec-13C,d3;  Fastum-13C,d3;  Ketofen-13C,d3; 

Origin of Product

United States

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